

Spectroscopic Profile of 6-Nitropyridine-2carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	6-Nitropyridine-2-carbonyl chloride	
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This technical guide provides a detailed overview of the expected spectroscopic data for **6-Nitropyridine-2-carbonyl chloride**, a key intermediate in various synthetic pathways. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic characteristics based on analogous compounds and first principles. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **6-Nitropyridine-2-carbonyl chloride**. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.2 - 8.5	d	~8	H-3
~8.0 - 8.3	t	~8	H-4
~7.8 - 8.1	d	~8	H-5



Prediction Basis: The electron-withdrawing effects of the nitro group and the carbonyl chloride group will deshield the protons on the pyridine ring, shifting them downfield. The splitting pattern arises from the coupling between adjacent protons.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~165 - 170	C=O (carbonyl)
~155 - 160	C-6
~150 - 155	C-2
~140 - 145	C-4
~125 - 130	C-3
~120 - 125	C-5

Prediction Basis: The carbonyl carbon is expected to be the most downfield signal. The carbons attached to the nitro group (C-6) and the carbonyl chloride (C-2) will also be significantly deshielded. The chemical shifts of other carbons are predicted based on the substituent effects on the pyridine ring.

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ^{−1})	Intensity	Assignment
~1770 - 1800	Strong	C=O stretch (acid chloride)
~1580 - 1610	Medium-Strong	C=C/C=N stretch (aromatic ring)
~1520 - 1560	Strong	Asymmetric NO ₂ stretch
~1340 - 1360	Strong	Symmetric NO ₂ stretch
~1100 - 1200	Medium	C-Cl stretch
~700 - 900	Medium-Strong	C-H out-of-plane bending



Prediction Basis: The carbonyl stretch of an acid chloride is typically at a high wavenumber. The nitro group has characteristic strong symmetric and asymmetric stretching bands. The pyridine ring vibrations and C-H bends are also expected in their typical regions.

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
~186/188	Molecular ion (M+) peak with \sim 3:1 ratio due to 35 Cl/ 37 Cl isotopes
~151	[M - Cl]+
~123	[M - CI - CO]+
~77	Pyridine fragment

Prediction Basis: The mass spectrum is expected to show a characteristic isotopic pattern for a chlorine-containing compound. Fragmentation is likely to occur via the loss of the chlorine atom and the carbonyl group.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **6-Nitropyridine-2-carbonyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Nitropyridine-2-carbonyl chloride** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent should be based on the compound's solubility and the absence of solvent signals in the regions of interest. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- ¹H NMR Acquisition:



- Acquire a one-dimensional ¹H NMR spectrum.
- Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (2-5 seconds) due to the longer relaxation times of carbon nuclei, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
 - Place the sample in the spectrometer and record the sample spectrum.



- The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

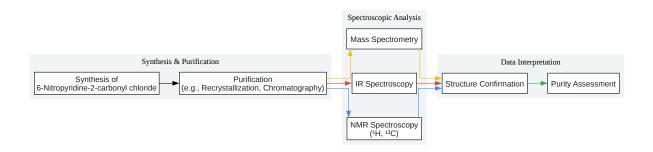
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition:
 - EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the high-vacuum source where it is bombarded with a beam of electrons (typically 70 eV). The resulting ions are then separated by their mass-to-charge ratio (m/z).
 - ESI-MS: Infuse the sample solution into the ESI source where a high voltage is applied, generating charged droplets that desolvate to produce gas-phase ions. This is a softer ionization technique often used for less volatile or thermally labile compounds.
 - The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **6-Nitropyridine-2-carbonyl chloride**.





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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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Phone: (601) 213-4426

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